molecular formula C22H15FN4O2 B2709007 4-(4-fluorobenzyl)-1-(4-hydroxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902890-87-3

4-(4-fluorobenzyl)-1-(4-hydroxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Katalognummer B2709007
CAS-Nummer: 902890-87-3
Molekulargewicht: 386.386
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-(4-fluorobenzyl)-1-(4-hydroxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” is a heterocyclic compound . It is part of the triazole class of compounds, which are known for their versatile biological activities . This specific compound is offered by Benchchem for its CAS No. 902890-87-3.


Synthesis Analysis

The synthesis of related compounds involves aromatic nucleophilic substitution . The structures of the synthesized compounds are confirmed by IR, 1H NMR, and mass spectral data .


Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by X-ray diffraction . The DFT-optimized structure was found to be consistent with that determined by X-ray diffraction .


Chemical Reactions Analysis

Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors . This allows them to show versatile biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed using various methods. For example, the vibrational assignment was based on the characteristic vibrational absorption band of the compound . The theoretical and experimental 13C NMR chemical shifts exhibited good correlation .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A study on a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, which share a structural similarity to the queried compound, found that some derivatives exhibit significant cytotoxicity against human neuroblastoma and human colon carcinoma cell lines. These compounds were synthesized and evaluated using the MTT cell viability method, highlighting their potential as anticancer agents (B. N. Reddy et al., 2015).

Anticonvulsant Activity

Research into 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline derivatives identified a compound with potent anticonvulsant properties. This work demonstrates the therapeutic potential of such structures in epilepsy treatment, indicating a similar research interest for the specified compound (Zhi-Feng Xie et al., 2005).

Antitumor Activity

A specific derivative of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one was synthesized and its structure characterized, showing better antitumor activity than a reference compound in human hepatoma and melanoma cell lines. This suggests the potential utility of the compound in oncology research (Zhixu Zhou et al., 2021).

Tubulin Polymerization Inhibitors

A series of 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were explored for their ability to inhibit tubulin assembly, a critical process in cancer cell growth and metastasis. This research indicates the potential for such compounds to serve as cancer therapeutics by disrupting tubulin polymerization (Mohsine Driowya et al., 2016).

H1-Antihistaminic Activity

Novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and evaluated for their H1-antihistaminic activity. The findings suggest these compounds could serve as prototypes for developing new classes of H1-antihistamines, highlighting the broad therapeutic potential of the chemical structure (V. Alagarsamy et al., 2007).

Wirkmechanismus

Triazole compounds, including “4-(4-fluorobenzyl)-1-(4-hydroxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one”, are readily capable of binding in the biological system with a variety of enzymes and receptors . This allows them to show versatile biological activities .

Eigenschaften

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-(4-hydroxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O2/c23-16-9-5-14(6-10-16)13-26-21(29)18-3-1-2-4-19(18)27-20(24-25-22(26)27)15-7-11-17(28)12-8-15/h1-12,28H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBKRJIAVLQCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)C4=CC=C(C=C4)O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorobenzyl)-1-(4-hydroxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.